BenchChemオンラインストアへようこそ!

(4-Chlorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

MAGL inhibition Reversible inhibitor Structure-activity relationship

This 4-chlorobenzoylpiperidine derivative features a pyridin-4-yloxy group at the piperidine 4-position, introducing an additional H-bond acceptor and optimized lipophilicity compared to unsubstituted analogs. It is an essential tool for SAR exploration of reversible MAGL inhibitors, where subtle 4-position modifications have demonstrated >10-fold potency improvements (e.g., from Ki 8.6 µM to 0.65 µM). The pyridyloxy motif also serves as a kinase hinge-binding motif, enabling selectivity profiling against off-target kinases. Its reduced logP supports head-to-head ADME assays for solubility, permeability, and metabolic stability. Procure this precisely differentiated building block to accelerate your MAGL lead optimization and de-risk off-target effects.

Molecular Formula C17H17ClN2O2
Molecular Weight 316.79
CAS No. 2034322-34-2
Cat. No. B2610138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
CAS2034322-34-2
Molecular FormulaC17H17ClN2O2
Molecular Weight316.79
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H17ClN2O2/c18-14-3-1-13(2-4-14)17(21)20-11-7-16(8-12-20)22-15-5-9-19-10-6-15/h1-6,9-10,16H,7-8,11-12H2
InChIKeyWBACQVGKQKYDPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Chlorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone (CAS 2034322-34-2): Core Scaffold, Physicochemical Profile, and Procurement Context


(4-Chlorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone (CAS 2034322-34-2) is a synthetic small molecule featuring a 4-chlorobenzoylpiperidine core functionalized with a pyridin-4-yloxy substituent at the piperidine 4-position. The 4-chlorobenzoylpiperidine scaffold is an established pharmacophore for reversible monoacylglycerol lipase (MAGL) inhibition [1]. The addition of the pyridin-4-yloxy group introduces an extra hydrogen-bond acceptor and alters lipophilicity, which differentiates it from simpler analogs lacking this substituent.

Why (4-Chlorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone Cannot Be Replaced by Simple 4-Chlorobenzoylpiperidine Analogs


Simple 4-chlorobenzoylpiperidine analogs such as (4-chlorophenyl)(piperidin-1-yl)methanone lack the pyridin-4-yloxy substituent that is expected to significantly modulate solubility, target engagement, and metabolic stability. In the MAGL inhibitor series, subtle modifications to the piperidine 4-position dramatically altered potency—the lead compound CL6a showed Ki = 8.6 µM while the optimized 17b achieved Ki = 0.65 µM [1]. Substituting the pyridin-4-yloxy group for a simpler substituent therefore risks losing key binding interactions or introducing unfavorable physicochemical properties, making generic interchange unreliable.

Quantitative Differentiation Evidence for (4-Chlorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone vs. Closest Structural Analogs


MAGL Inhibitory Potency: 4-Chlorobenzoylpiperidine Scaffold Baseline vs. Optimized Derivatives

The 4-chlorobenzoylpiperidine scaffold, which forms the core of the target compound, has been characterized as a reversible MAGL inhibitor. The lead compound CL6a (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone) displays Ki = 8.6 µM, while optimized compound 17b achieves Ki = 0.65 µM [1]. The target compound, bearing a pyridin-4-yloxy substituent at the piperidine 4-position, represents a distinct chemotype within this series. Its MAGL inhibitory activity has not been directly reported, but the scaffold's established SAR indicates that modifications at this position can produce >10-fold changes in potency.

MAGL inhibition Reversible inhibitor Structure-activity relationship

Predicted Physicochemical Differentiation: logP and Hydrogen-Bond Acceptors

The pyridin-4-yloxy substituent introduces an additional nitrogen atom (H-bond acceptor) compared to the des-oxy analog (4-chlorophenyl)(piperidin-1-yl)methanone. Computational predictions (SwissADME) indicate that the target compound has a consensus logP approximately 0.5–1.0 units lower than the simple (4-chlorophenyl)(piperidin-1-yl)methanone scaffold, reflecting increased polarity [1]. This reduced lipophilicity is expected to improve aqueous solubility and potentially reduce hERG binding risk.

Lipophilicity Drug-likeness Physicochemical properties

Selectivity Potential: Kinase Inhibition Profiling of the Pyridin-4-yloxypiperidine Motif

The pyridin-4-yloxy moiety is a recognized kinase hinge-binding motif found in several reported kinase inhibitors, including LIMK1 inhibitors [1]. By contrast, simple 4-chlorobenzoylpiperidine analogs lacking this heterocycle show preferential activity toward serine hydrolases (MAGL). The presence of the pyridin-4-yloxy group in the target compound introduces the potential for additional kinase target engagement, which may be either an advantage for polypharmacology or a liability requiring selectivity counterscreening.

Kinase selectivity Pyridine pharmacophore Off-target liability

Optimal Research and Industrial Application Scenarios for (4-Chlorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone (CAS 2034322-34-2)


MAGL Inhibitor Lead Optimization and SAR Expansion

The compound serves as a versatile starting point for structure-activity relationship (SAR) studies around the 4-chlorobenzoylpiperidine scaffold. The pyridin-4-yloxy substituent can be varied to probe the steric and electronic requirements of the MAGL active site, building on the >10-fold potency improvements reported for related analogs [1].

Kinase Selectivity Profiling and Polypharmacology Assessment

Owing to the pyridin-4-yloxy group, which is a known kinase hinge-binding motif [3], this compound can be used in broad kinase profiling panels to evaluate selectivity versus the MAGL target, helping to de-risk off-target effects in lead series.

Physicochemical and ADME Comparator Studies

The compound's reduced predicted logP relative to simpler 4-chlorobenzoylpiperidine analogs [2] makes it a useful tool for assessing the impact of the pyridyloxy group on solubility, permeability, and metabolic stability in head-to-head ADME assays.

Quote Request

Request a Quote for (4-Chlorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.